2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one
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Overview
Description
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzothiazinone structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction is usually carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain low temperatures and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .
Scientific Research Applications
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with DNA and RNA, leading to the inhibition of replication and transcription processes . These interactions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triazido-1,3,5-triazine: Known for its high-energy properties and used in the development of explosives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in peptide synthesis and other organic reactions.
4,6-Dichloro-1,3,5-triazin-2-ylamino derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one stands out due to its unique combination of a triazine ring and a benzothiazinone structure. This fusion imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C11H7N5O3S |
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Molecular Weight |
289.27 g/mol |
IUPAC Name |
6-[(4-oxo-1,3-benzothiazin-2-yl)amino]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H7N5O3S/c17-7-5-3-1-2-4-6(5)20-11(12-7)15-8-13-9(18)16-10(19)14-8/h1-4H,(H3,12,13,14,15,16,17,18,19) |
InChI Key |
JMXZIUONZXZRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC3=NC(=O)NC(=O)N3 |
Origin of Product |
United States |
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